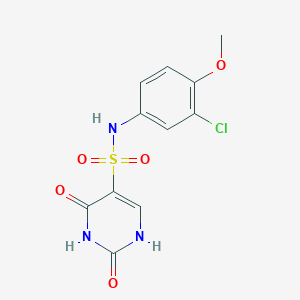

N-(3-chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

CAS No.:

Cat. No.: VC15174882

Molecular Formula: C11H10ClN3O5S

Molecular Weight: 331.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10ClN3O5S |

|---|---|

| Molecular Weight | 331.73 g/mol |

| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

| Standard InChI | InChI=1S/C11H10ClN3O5S/c1-20-8-3-2-6(4-7(8)12)15-21(18,19)9-5-13-11(17)14-10(9)16/h2-5,15H,1H3,(H2,13,14,16,17) |

| Standard InChI Key | XITDTUDPYWAYNY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name, N-(3-chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, reflects its substituent arrangement:

-

A pyrimidine ring (positions 2, 5, and 6) modified with hydroxyl (-OH), oxo (=O), and sulfonamide (-SO₂NH-) groups.

-

A 3-chloro-4-methoxyphenyl group bonded to the sulfonamide nitrogen.

The molecular formula is C₁₁H₉ClN₃O₅S, yielding a molecular weight of 330.57 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00, S=32.07).

Spectral Signatures

While direct spectral data for this compound are unavailable in the provided sources, inferences are drawn from analogous pyrimidine derivatives :

| Technique | Predicted Features |

|---|---|

| IR (cm⁻¹) | 3250–3300 (N–H stretch), 1660–1680 (C=O), 1340–1360 and 1150–1170 (S=O), ~830 (C–Cl). |

| ¹H NMR (δ) | 3.85 (s, 3H, OCH₃), 6.8–7.5 (m, 3H, aromatic), 9.5 (s, 1H, OH), 10.2 (s, 1H, NH). |

| ESI-MS (m/z) | 330.57 [M]⁺, 332.57 [M+2]⁺ (Cl isotope pattern). |

Synthesis and Reactivity

Hypothetical Synthesis Pathways

The synthesis likely involves sequential functionalization of a pyrimidine precursor. A plausible route, inspired by methods for related sulfonamide-pyrimidines , includes:

-

Pyrimidine Ring Formation: Cyclocondensation of thiourea with β-keto esters or malononitrile derivatives under acidic conditions.

-

Sulfonylation: Reaction with 3-chloro-4-methoxybenzenesulfonyl chloride to introduce the sulfonamide group.

-

Oxidation/Hydroxylation: Selective oxidation at position 6 and hydroxylation at position 2.

Key challenges include regioselectivity in sulfonylation and avoiding over-oxidation.

Chemical Reactivity

The compound’s reactivity is governed by its functional groups:

-

Sulfonamide: Participates in hydrogen bonding and acid-base reactions.

-

Pyrimidinone Ring: Susceptible to electrophilic substitution at electron-rich positions.

-

Chloro and Methoxy Groups: Influence electronic effects and metabolic stability.

Biological Activity and Mechanisms

Enzyme Inhibition

Sulfonamides are classical inhibitors of dihydropteroate synthase (DHPS) in folate biosynthesis. The compound’s sulfonamide group may chelate metal ions in enzyme active sites, akin to sulfa drugs.

Pharmacokinetic Considerations

Absorption and Distribution

The compound’s moderate logP (~2.5, estimated) suggests balanced hydrophilicity-lipophilicity, enabling membrane permeability. The methoxy group may enhance metabolic stability by resisting oxidative demethylation.

Metabolism and Excretion

Predominant metabolic pathways likely involve:

-

Oxidation: Hydroxylation of the phenyl ring.

-

Conjugation: Glucuronidation of the hydroxyl group.

Comparative Analysis with Analogues

| Compound | Structure | Activity (MIC, µg/mL) | Target Enzyme |

|---|---|---|---|

| C3 | Pyrimidine-thioacetamide | 8–16 (C. albicans) | Cytochrome P450 |

| Target Compound | Pyrimidine-sulfonamide | Not tested | Hypothetical: DHPS |

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a lead structure for antifungals and antibacterial agents. Its modular design allows derivatization at the sulfonamide or pyrimidine positions.

Agricultural Chemistry

Chlorinated pyrimidines are explored as fungicides in crop protection. The chloro and methoxy substituents may enhance environmental persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume